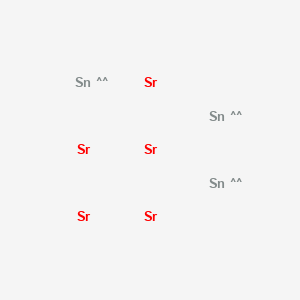
CID 71371587
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 71371587 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71371587 involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully monitored to maintain the integrity of the compound and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves the use of large-scale reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress. The final product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
CID 71371587 undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound are carried out under specific conditions to ensure optimal results. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often take place in the presence of solvents like ether or tetrahydrofuran. Substitution reactions may require catalysts or specific temperature and pressure conditions to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
CID 71371587 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules, aiding in the development of new materials and compounds.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions, as well as in drug discovery and development.
Medicine: this compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and target disease-related molecules.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of CID 71371587 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
CID 71371587 can be compared to other compounds with similar structures or functional groups. Some of these similar compounds include:
- CID 71298057
- CID 17442
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications and research areas, offering advantages such as higher reactivity, selectivity, or potency.
Properties
Molecular Formula |
Sn3Sr5 |
|---|---|
Molecular Weight |
794.2 g/mol |
InChI |
InChI=1S/3Sn.5Sr |
InChI Key |
IWIVHGQQILFMRU-UHFFFAOYSA-N |
Canonical SMILES |
[Sr].[Sr].[Sr].[Sr].[Sr].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















